3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(3,4-Dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines elements of purine and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine ring: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the dichlorophenyl and ethylphenyl groups: These groups can be introduced via Friedel-Crafts alkylation reactions using suitable chlorinated and ethylated benzene derivatives.
Methylation and cyclization: The final steps involve methylation and cyclization to form the desired purino[7,8-a]pyrimidine structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: A related compound with similar structural elements.
3-(2,3-Dichlorophenyl)-1,1-dimethylurea: Another structurally related compound with different substitution patterns.
Uniqueness
3-[(3,4-Dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is unique due to its combination of purine and pyrimidine structures, which is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties.
Properties
CAS No. |
849825-65-6 |
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Molecular Formula |
C24H23Cl2N5O2 |
Molecular Weight |
484.38 |
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23Cl2N5O2/c1-3-15-5-8-17(9-6-15)29-11-4-12-30-20-21(27-23(29)30)28(2)24(33)31(22(20)32)14-16-7-10-18(25)19(26)13-16/h5-10,13H,3-4,11-12,14H2,1-2H3 |
InChI Key |
RRBWZTWYIIXRDV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC(=C(C=C5)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
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